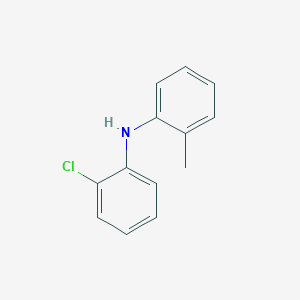
2-Chloro-N-(2-methylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-methylphenyl)aniline is an organic compound with the molecular formula C13H12ClN It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-chloro and a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methylphenyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-chloroaniline with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-methylphenyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) and an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-Chloro-N-(2-methylphenyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-methylphenyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloroaniline: A simpler derivative with only a chloro group attached to the aniline nitrogen.
2-Methyl-N-phenylaniline: Similar structure but lacks the chloro substitution.
N-(2-Methylphenyl)aniline: Another similar compound without the chloro group.
Uniqueness
2-Chloro-N-(2-methylphenyl)aniline is unique due to the presence of both chloro and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler derivatives .
Properties
CAS No. |
817553-64-3 |
|---|---|
Molecular Formula |
C13H12ClN |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-methylaniline |
InChI |
InChI=1S/C13H12ClN/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9,15H,1H3 |
InChI Key |
LJYAJFGLPICHON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


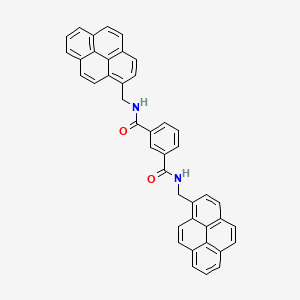
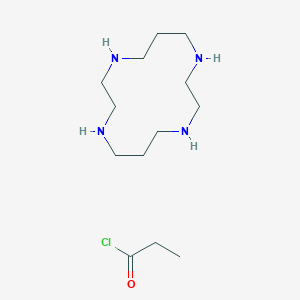
![Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)-](/img/structure/B14222172.png)
![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14222176.png)
![Tri(propan-2-yl)[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane](/img/structure/B14222177.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-quinoxalinyl)-](/img/structure/B14222180.png)
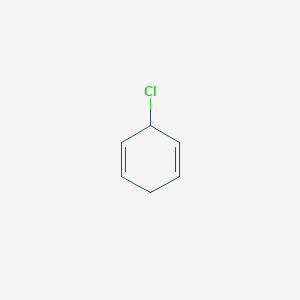
![Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]-](/img/structure/B14222188.png)


![2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B14222202.png)
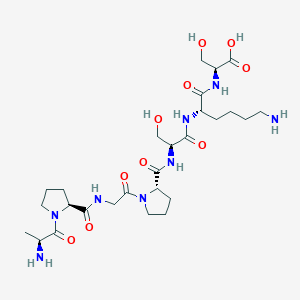
![Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14222221.png)
![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-4-en-1-yl)benzene](/img/structure/B14222239.png)
